cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol
Description
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is an organic compound with the molecular formula C₁₀H₁₆N₂O It features a cyclobutyl group attached to a pyrazole ring, which is further substituted with two methyl groups and a methanol group
Properties
CAS No. |
1700454-31-4 |
|---|---|
Molecular Formula |
C10H16N2O |
Molecular Weight |
180.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclobutyl ketone with 1,5-dimethyl-1H-pyrazole in the presence of a reducing agent to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The pyrazole ring can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)carboxylic acid.
Reduction: Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methane.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and other non-covalent interactions, influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Cyclobutyl(1H-pyrazol-3-yl)methanol
- Cyclobutyl(1,5-dimethyl-1H-pyrazol-4-yl)methanol
- Cyclobutyl(1,5-dimethyl-1H-pyrazol-5-yl)methanol
Uniqueness
Cyclobutyl(1,5-dimethyl-1H-pyrazol-3-yl)methanol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The presence of the cyclobutyl group also adds to its distinct structural and chemical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
